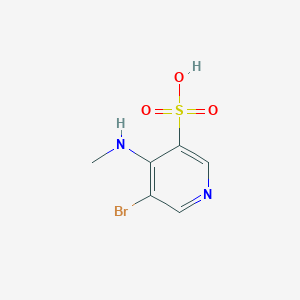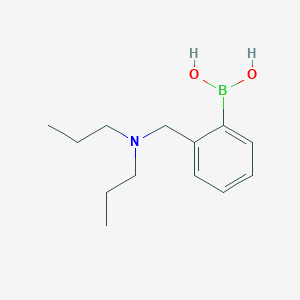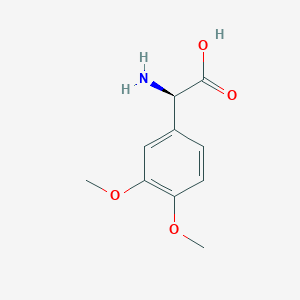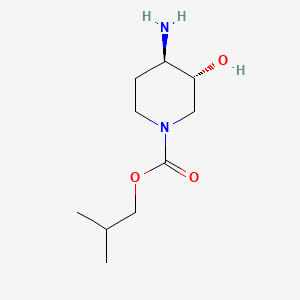![molecular formula C6H11NO5 B11820901 Methyl 2-[methoxy(methoxycarbonyl)amino]acetate](/img/structure/B11820901.png)
Methyl 2-[methoxy(methoxycarbonyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[(Méthoxy(méthoxycarbonyl)amino]acétate de méthyle est un composé organique de formule moléculaire C5H9NO4. Il s'agit d'un dérivé de la glycine, où le groupe amino est substitué par un groupe méthoxycarbonyl. Ce composé présente un intérêt dans divers domaines de la chimie en raison de sa structure et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[(Méthoxy(méthoxycarbonyl)amino]acétate de méthyle implique généralement la réaction de l'ester méthylique de la glycine avec du carbonate de diméthyle en présence d'une base telle que l'hydrure de sodium. La réaction se déroule par la formation d'un intermédiaire, qui subit ensuite une nouvelle réaction pour produire le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. Le choix des solvants, de la température et des conditions de pression sont des facteurs cruciaux dans le processus de synthèse industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[(Méthoxy(méthoxycarbonyl)amino]acétate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent produire des amines ou des alcools.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe méthoxy par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des amines primaires ou des alcools.
Applications De Recherche Scientifique
Le 2-[(Méthoxy(méthoxycarbonyl)amino]acétate de méthyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Le composé peut être utilisé dans l'étude des mécanismes enzymatiques et des modifications des protéines.
Industrie : Le composé est utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse d'autres composés.
Mécanisme d'action
Le mécanisme d'action du 2-[(Méthoxy(méthoxycarbonyl)amino]acétate de méthyle implique son interaction avec diverses cibles moléculaires. Le groupe méthoxycarbonyl peut participer à la liaison hydrogène et à d'autres interactions avec les enzymes et les protéines, affectant ainsi leur activité et leur fonction. Le composé peut également subir une hydrolyse pour libérer de la glycine et du méthanol, qui peuvent ensuite participer à des voies biochimiques.
Mécanisme D'action
The mechanism of action of Methyl 2-[methoxy(methoxycarbonyl)amino]acetate involves its interaction with various molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity and function. The compound can also undergo hydrolysis to release glycine and methanol, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
2-[(Méthoxycarbonyl)amino]benzoate de méthyle : Structure similaire, mais avec un groupe benzoate au lieu d'un groupe acétate.
2-[(Méthoxycarbonyl)amino]propanoate de méthyle : Structure similaire, mais avec un groupe propanoate.
Unicité
Le 2-[(Méthoxy(méthoxycarbonyl)amino]acétate de méthyle est unique en raison de son motif de substitution spécifique et de la présence de groupes méthoxy et méthoxycarbonyl. Cette combinaison de groupes fonctionnels confère une réactivité et des propriétés distinctes, ce qui le rend précieux dans diverses applications chimiques et biologiques.
Propriétés
Formule moléculaire |
C6H11NO5 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
methyl 2-[methoxy(methoxycarbonyl)amino]acetate |
InChI |
InChI=1S/C6H11NO5/c1-10-5(8)4-7(12-3)6(9)11-2/h4H2,1-3H3 |
Clé InChI |
JZXMPMDMBVUJPK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN(C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
![1-[4-(Aminomethyl)piperidin-1-yl]ethanone;oxalate](/img/structure/B11820835.png)

![1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime](/img/structure/B11820838.png)
![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)

![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)




![N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B11820874.png)

